海藻糖-6,6'-二二十二酸酯

描述

Synthesis Analysis

The synthesis of trehalose-6,6'-dibehenate involves esterification of trehalose with behenic acid. While specific synthesis routes for trehalose-6,6'-dibehenate are not detailed in the literature reviewed, general methods for the synthesis of trehalose derivatives often involve protective group strategies and coupling reactions tailored to the desired substitution pattern. For example, selective protection of trehalose hydroxyl groups followed by esterification with behenic acid derivatives could be a plausible approach. The iterative and scalable synthesis methods developed for trehalose-based oligosaccharides highlight the versatility and efficiency of modern carbohydrate chemistry in producing complex molecules (Kuenstner et al., 2020).

Molecular Structure Analysis

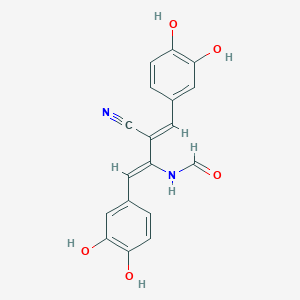

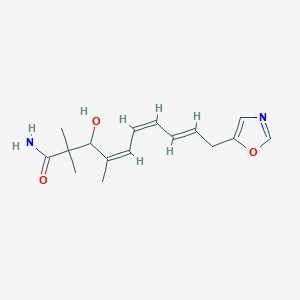

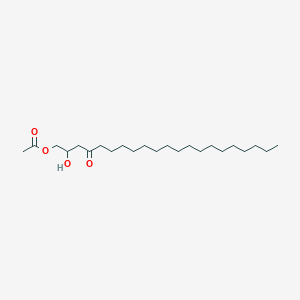

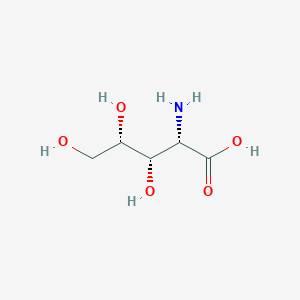

Trehalose-6,6'-dibehenate's structure is characterized by its disaccharide core and long-chain fatty acid esters. The molecular arrangement of trehalose provides a stable platform for modifications, such as esterification at the 6 and 6' positions. The glycosidic linkage in trehalose contributes to its resistance to hydrolysis and its ability to stabilize proteins and membranes under stress conditions. The behenate esters add hydrophobic characteristics, influencing the compound's solubility and interaction with biological membranes (Taga et al., 1972).

Chemical Reactions and Properties

Trehalose-6,6'-dibehenate participates in chemical reactions typical of esters and disaccharides, including hydrolysis, transesterification, and glycosylation reactions. Its chemical properties, such as reactivity and stability, are influenced by the trehalose core's resistance to acid- and enzyme-catalyzed hydrolysis and the behenic acid esters' hydrophobicity. The presence of trehalose may also impact the compound's interactions with water, potentially forming hydrogen bonds and affecting its solvation properties.

Physical Properties Analysis

The physical properties of trehalose-6,6'-dibehenate, such as melting point, solubility, and crystallinity, are influenced by the unique combination of its sugar core and fatty acid esters. Trehalose's ability to form a glassy state when dehydrated contributes to its role in anhydrobiosis, potentially imparted to its derivatives. The long behenic acid chains may affect the compound's phase behavior, melting point, and interactions with lipid membranes (Christensen et al., 2008).

科学研究应用

作为 C 型凝集素受体激动剂和赋形剂的双重作用

海藻糖-6,6'-二二十二酸酯 (TDB) 在科学研究中表现出双重作用。它既充当 C 型凝集素受体 (CLR) 的激动剂,又充当赋形剂。TDB 增强了合成共聚物充当 CLR 激动剂的能力,同时保留了海藻糖的赋形剂特性,有助于稳定生物体免受极端条件的影响 (Mancini 等人,2020 年)。

调节巨噬细胞表型和功能

研究强调了 TDB 在调节巨噬细胞表型和功能中的作用。它通过 Mincle 激活 M1 样巨噬细胞,但对 M2 样巨噬细胞的影响,尤其是在肿瘤微环境中,是正在进行的研究领域 (Kodar 等人,2017 年)。

增强佐剂活性

TDB 在增强佐剂活性方面显示出希望。它的结构,特别是具有两个酰基链,对于激活巨噬细胞和与 Mincle 受体结合至关重要。这一特性将 TDB 定位为疫苗佐剂开发的潜在候选者 (Huber 等人,2016 年)。

促进人髓样细胞中的抗肿瘤表型

TDB 与尿酸钠单钠盐晶体相结合,可以促进人源髓样细胞中的抗肿瘤表型。这表明 TDB 在抗癌策略中具有潜力,特别是在将髓样细胞的免疫反应改变为抑瘤表型方面 (Kodar 等人,2020 年)。

安全和危害

While specific safety and hazard information for TDB is not readily available, it is generally considered less toxic1. However, as with any substance, it should be handled with care to avoid dust formation and contact with skin, eyes, or clothing1213.

未来方向

TDB has shown promise as a potent adjuvant inducing strong Th1 and Th17 immune responses, making it a potential candidate for use in vaccines3. Further research is needed to fully understand its mechanism of action and potential applications1415.

属性

IUPAC Name |

[(2R,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6R)-6-(docosanoyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl docosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H106O13/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-47(57)65-43-45-49(59)51(61)53(63)55(67-45)69-56-54(64)52(62)50(60)46(68-56)44-66-48(58)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h45-46,49-56,59-64H,3-44H2,1-2H3/t45-,46-,49-,50-,51+,52+,53-,54-,55-,56-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLJJDBSDZSZVTF-LXOQPCSCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)COC(=O)CCCCCCCCCCCCCCCCCCCCC)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)CCCCCCCCCCCCCCCCCCCCC)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H106O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30457482 | |

| Record name | Trehalose-6,6'-dibehenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

987.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trehalose-6,6'-dibehenate | |

CAS RN |

66758-35-8 | |

| Record name | Trehalose 6,6′-dibehenate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66758-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trehalose-6,6'-dibehenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trehalose 6,6′-dibehenate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/672NB7JH7R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[[2-hydroxy-4-[2-hydroxy-4-(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-6-methylbenzoyl]oxy-6-methylbenzoyl]amino]-3-methylbutanoic acid](/img/structure/B1254535.png)

![N-[4-(2-Methyl-4-hydroxy-2-butenoylamino)butyl]cinnamamide](/img/structure/B1254547.png)

![(1R,2R,4S,5'S,6R,7S,8R,9R,12S,13R,14R,16R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-2,14,16-triol](/img/structure/B1254549.png)

![1-Benzyl-7-methyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-dione](/img/structure/B1254555.png)